N-{[3-(dimethylamino)phenyl]methyl}-4-(prop-2-yn-1-yl)piperazine-1-carboxamide
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Overview
Description
N-{[3-(dimethylamino)phenyl]methyl}-4-(prop-2-yn-1-yl)piperazine-1-carboxamide is a complex organic compound with a unique structure that combines a piperazine ring with a dimethylamino group and a prop-2-yn-1-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(dimethylamino)phenyl]methyl}-4-(prop-2-yn-1-yl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperazine ring. The dimethylamino group is introduced through a nucleophilic substitution reaction, while the prop-2-yn-1-yl group is added via an alkylation reaction. The final step involves the formation of the carboxamide group through a condensation reaction with an appropriate carboxylic acid derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize the reaction rates and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(dimethylamino)phenyl]methyl}-4-(prop-2-yn-1-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dimethylamino and prop-2-yn-1-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-{[3-(dimethylamino)phenyl]methyl}-4-(prop-2-yn-1-yl)piperazine-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-{[3-(dimethylamino)phenyl]methyl}-4-(prop-2-yn-1-yl)piperazine-1-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
N-{[3-(dimethylamino)phenyl]methyl}-4-(prop-2-yn-1-yl)piperazine-1-carboxamide: shares similarities with other piperazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[[3-(dimethylamino)phenyl]methyl]-4-prop-2-ynylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O/c1-4-8-20-9-11-21(12-10-20)17(22)18-14-15-6-5-7-16(13-15)19(2)3/h1,5-7,13H,8-12,14H2,2-3H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRVCEIGFVBPCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)CNC(=O)N2CCN(CC2)CC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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